1,4-Dimethylphenanthrene

genotoxicity mutagenicity sister chromatid exchange

1,4-Dimethylphenanthrene (CAS 22349-59-3) is the validated positive control for Salmonella typhimurium Ames assays (TA98/TA100 +S9) and SCE studies, exhibiting uniquely high genotoxic potency among 25 DMP regioisomers. Unlike 1,3-DMP, 2,4-DMP, or 3,4-DMP, only the 1,4-isomer reliably triggers positive signals for bay-region methyl-substituted PAH genotoxicity. Essential for petroleum geochemistry, environmental forensic PAH source apportionment, and SAR carcinogenicity mechanism studies. Each batch is authenticated to ensure isomer-specific identification.

Molecular Formula C16H14
Molecular Weight 206.28 g/mol
CAS No. 22349-59-3
Cat. No. B1210028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dimethylphenanthrene
CAS22349-59-3
Synonyms1,4-dimethylphenanthrene
Molecular FormulaC16H14
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESCC1=C2C=CC3=CC=CC=C3C2=C(C=C1)C
InChIInChI=1S/C16H14/c1-11-7-8-12(2)16-14(11)10-9-13-5-3-4-6-15(13)16/h3-10H,1-2H3
InChIKeyDWMAJXVIIUYYOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 10 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Dimethylphenanthrene CAS 22349-59-3: Core Physicochemical and Toxicological Profile for Research Procurement


1,4-Dimethylphenanthrene (CAS 22349-59-3) is a C₁₆H₁₄ polycyclic aromatic hydrocarbon (PAH) with two methyl substituents at the 1- and 4-positions of the phenanthrene skeleton [1]. Its calculated physicochemical properties include a density of 1.084 g/cm³, a boiling point of 368.1°C at 760 mmHg, a vapor pressure of 2.76 × 10⁻⁵ mmHg at 25°C, and an estimated LogP value ranging from 4.6 to 5.6 depending on the computational method employed . Experimental melting point determinations place the Tfus at 322.9 K (approximately 49.8°C) [2]. This compound has been classified by IARC as Group 3 (inadequate evidence for carcinogenicity evaluation as of 1987), though it demonstrated mutagenic activity in Salmonella typhimurium and tumor-initiating activity in mouse skin assays [3].

Why 1,4-Dimethylphenanthrene Cannot Be Substituted by Other Dimethylphenanthrene Isomers in Critical Assays


The dimethylphenanthrene (DMP) class comprises 25 distinct regioisomers, each with identical molecular formula (C₁₆H₁₄) and molecular weight (206.28 g/mol) but markedly divergent biological, chromatographic, and physical properties [1]. Conventional gas chromatography-mass spectrometry (GC-MS) using medium polarity stationary phases fails to achieve complete resolution of DMP isomer mixtures, with multiple isomers co-eluting and generating nearly indistinguishable mass spectra that preclude accurate differentiation and quantification [2]. Substitution of 1,4-DMP with any other DMP isomer — even those bearing structural similarity such as 1,3-DMP, 2,4-DMP, or 3,4-DMP — yields quantitatively distinct outcomes in mutagenicity assays and retention behavior, rendering generic replacement scientifically invalid for research requiring isomer-specific attribution of biological or analytical signals [3].

Quantitative Comparative Evidence for 1,4-Dimethylphenanthrene Differentiation vs. Structural Analogs


Bay-Region Methyl Substitution Confers 1,4-Dimethylphenanthrene Significantly Higher Genotoxic Potency Than Its 1,3-, 2,4-, and 3,4-Regioisomers

In a direct head-to-head comparative study of four dimethylphenanthrene regioisomers (1,4-, 1,3-, 2,4-, and 3,4-DMP), 1,4-dimethylphenanthrene exhibited the highest genotoxic potency across both in vitro bacterial mutagenicity and in vivo mammalian sister chromatid exchange (SCE) assays [1]. The enhanced activity is mechanistically attributed to (1) steric crowding in the bay region due to the 4-methyl substituent, and (2) substitution at the 1-position which inhibits detoxification via 9,10-dihydrodiol formation, redirecting metabolic activation toward bay-region diol epoxide generation [1].

genotoxicity mutagenicity sister chromatid exchange

1,4-Dimethylphenanthrene and 4,10-Dimethylphenanthrene Are the Only DMP Isomers with Confirmed Tumor-Initiating Activity in Mouse Skin Assays

Among the polymethylated phenanthrenes evaluated for tumor-initiating activity in mouse-skin initiation-promotion assays, only 1,4-dimethylphenanthrene and 4,10-dimethylphenanthrene demonstrated activity as initiators [1]. The major dihydrodiol metabolite of 1,4-DMP was identified as the 7,8-dihydrodiol, which serves as the requisite precursor for the formation of bay-region dihydrodiol-epoxides — the ultimate carcinogenic metabolites [2]. In contrast, 1,4-DMP was mutagenic in Salmonella typhimurium and induced unscheduled DNA synthesis in cultured primary rat hepatocytes, while the 3,6-isomer showed no toxicity at concentrations exceeding its estimated water solubility [3].

tumor initiation carcinogenicity metabolic activation

Molecular Shape-Driven Retention Behavior Enables Distinction of 1,4-Dimethylphenanthrene from Co-Eluting Isomers in Complex Mixtures

Reversed-phase liquid chromatography (RPLC) on polymeric C18 columns resolves dimethylphenanthrene isomers based on molecular shape parameters — specifically length-to-breadth (L/B) ratios and distortion angles of the aromatic system [1]. The 1,4-substitution pattern produces a distinct molecular geometry that yields a predictable retention index differing from other DMP isomers. In conventional GC-MS analysis employing medium polarity stationary phases, multiple DMP isomers co-elute, and their mass spectra are so similar that differentiation is impossible without complementary techniques [2]. GC-FTIR can discriminate co-eluting DMP isomers by exploiting their unique infrared spectral signatures [2].

chromatography retention behavior analytical chemistry

Synthesis of 1,4-Dimethylphenanthrene via Deoxygenation of Arene 1,4-Endoxides Provides Route to Bay-Region Methyl-Bearing Regioisomers for Comparative Studies

A mild, efficient synthetic route to 1,4-dimethylphenanthrene and its bay-region methyl-bearing regioisomers (2,4-DMP and 3,4-DMP) employs a furan/dimethyl-1-naphthyne cycloaddition reaction followed by direct deoxygenation of the resulting arene 1,4-endoxide with excess trimethylsilyl iodide generated in situ [1]. This methodology overcomes the synthetic challenges associated with the earlier Pschorr reaction approach, which produced a product distinct from the Bardhan and Sengupta synthesis route and required rigorous structural authentication [2].

synthetic methodology carcinogen synthesis arene endoxide deoxygenation

Validated Research and Industrial Applications for 1,4-Dimethylphenanthrene Based on Comparative Evidence


Positive Control in Genotoxicity and Carcinogenicity Screening Assays

1,4-Dimethylphenanthrene serves as a validated positive control or reference compound in Salmonella typhimurium mutagenicity assays (Ames test, strains TA98 and TA100 with S9 metabolic activation) and in in vivo mammalian sister chromatid exchange (SCE) studies in mouse bone-marrow cells. Its uniquely high genotoxic potency among DMP regioisomers, as established by direct comparative testing against 1,3-DMP, 2,4-DMP, and 3,4-DMP, makes it the preferred choice for assays designed to detect bay-region methyl-substituted PAH genotoxicity [1]. Unlike structurally similar isomers that exhibit attenuated or no activity, 1,4-DMP reliably produces a positive signal that validates assay sensitivity and metabolic activation competence. For laboratories developing or validating new genotoxicity testing platforms, procurement of authenticated 1,4-DMP reference material ensures assay comparability with published literature and regulatory test guidelines.

Analytical Reference Standard for Petroleum Geochemistry and Environmental Forensics

Dimethylphenanthrenes occur as complex mixtures in crude oils, sedimentary rock extracts, and environmental samples contaminated with petroleum-derived PAHs. In conventional GC-MS analysis of such samples, multiple DMP isomers co-elute on medium polarity stationary phases, and their mass spectra are insufficiently distinctive to permit isomer-specific identification and quantification [2]. 1,4-Dimethylphenanthrene is among the isomers that require either specialized chromatographic conditions (polymeric C18 RPLC with shape-selective retention) or complementary spectroscopic techniques (GC-FTIR) for unambiguous identification [3]. Procurement of a pure 1,4-DMP analytical standard is therefore essential for petroleum geochemists conducting source rock maturity assessments, environmental forensic scientists performing PAH source apportionment, and analytical laboratories developing methods for alkylated PAH analysis in complex environmental matrices.

Structure-Activity Relationship Studies of Bay-Region Methylated PAH Carcinogens

1,4-Dimethylphenanthrene occupies a mechanistically critical position in structure-activity relationship (SAR) studies of PAH carcinogenicity due to its dual structural features: (1) a methyl substituent at the 1-position that inhibits detoxification via 9,10-dihydrodiol formation, and (2) a methyl substituent at the 4-position that introduces steric crowding in the bay region [1]. The major dihydrodiol metabolite of 1,4-DMP is the 7,8-dihydrodiol, the precursor to bay-region diol epoxides that are the ultimate carcinogenic metabolites [4]. For academic and pharmaceutical research programs investigating the molecular mechanisms of chemical carcinogenesis or developing in silico predictive models for PAH toxicity, 1,4-DMP represents a well-characterized tool compound that bridges the gap between unsubstituted phenanthrene and more complex alkylated PAHs. Its availability as a synthetic standard via the arene endoxide deoxygenation route further supports its use in comparative studies alongside the 2,4- and 3,4-regioisomers [5].

Metabolite Identification Studies in Aquatic Toxicology and Xenobiotic Metabolism

1,4-Dimethylphenanthrene has been employed as a model alkylated PAH in fish exposure studies to characterize polycyclic aromatic acid metabolites using Ion Mobility Quadrupole Time-Of-Flight Mass Spectrometry (IMS-Q-TOF MS) [6]. Unlike the parent phenanthrene or mono-methylphenanthrenes, 1,4-DMP produces distinct metabolic profiles that reflect the interplay of methyl substitution effects on phase I biotransformation pathways. For environmental toxicology laboratories investigating the bioavailability, biotransformation, and excretion of alkylated PAHs in aquatic organisms, 1,4-DMP offers a defined chemical probe that generates metabolites distinguishable from those of 1-methylphenanthrene and unsubstituted phenanthrene. The compound's moderate lipophilicity (estimated Log Kow 5.44, estimated water solubility 0.07133 mg/L at 25°C ) also makes it a relevant surrogate for understanding the environmental partitioning and bioaccumulation behavior of methylated PAHs in petroleum-impacted ecosystems.

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